molecular formula C25H26N4O4 B3946664 N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B3946664
M. Wt: 446.5 g/mol
InChI Key: SVGPTIDKLHAFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is also known as NBMPR or Nitrobenzylthioinosine and is a potent inhibitor of nucleoside transporters.

Mechanism of Action

NBMPR acts as a potent inhibitor of nucleoside transporters, which are responsible for the transport of nucleosides across cell membranes. By inhibiting the activity of these transporters, NBMPR prevents the uptake of nucleosides into cells, leading to a decrease in cell proliferation and ultimately cell death. NBMPR has been shown to be particularly effective in cancer cells, which have a high demand for nucleosides for DNA synthesis.
Biochemical and Physiological Effects:
NBMPR has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the uptake of nucleosides into cells, leading to a decrease in cell proliferation and ultimately cell death. NBMPR has also been shown to have effects on adenosine levels in the brain, which has implications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, NBMPR has been shown to have effects on nucleoside transporters in the placenta, which has implications in the treatment of pregnancy-related complications.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBMPR is its potent inhibitory activity against nucleoside transporters, which makes it a valuable tool in various biological studies. Additionally, NBMPR is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of NBMPR is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of NBMPR. One area of research is the development of more potent and selective inhibitors of nucleoside transporters. Additionally, the potential use of NBMPR in the treatment of cancer and neurological disorders warrants further investigation. Further studies are also needed to determine the potential side effects and toxicity of NBMPR, which will be important for its safe use in clinical settings. Finally, the use of NBMPR in the study of nucleoside transporters in the placenta has implications in the treatment of pregnancy-related complications and warrants further investigation.

Scientific Research Applications

NBMPR has been extensively studied for its potential applications in various biological studies. It has been used as an inhibitor of nucleoside transporters in cancer cells, which has shown promising results in the treatment of various types of cancer. NBMPR has also been used in studies related to the regulation of adenosine levels in the brain and has shown potential in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, NBMPR has been used in the study of nucleoside transporters in the placenta, which has implications in the treatment of pregnancy-related complications.

properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-33-24-10-6-5-9-21(24)25(30)28-15-13-27(14-16-28)20-11-12-23(29(31)32)22(17-20)26-18-19-7-3-2-4-8-19/h2-12,17,26H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGPTIDKLHAFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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